6,6-DIMETHYL-9-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE
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Overview
Description
6,6-DIMETHYL-9-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a complex organic compound with a unique structure that includes a triazoloquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-DIMETHYL-9-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazolinone core through cyclization reactions, followed by functionalization to introduce the desired substituents. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the cyclization and substitution processes .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6,6-DIMETHYL-9-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
6,6-DIMETHYL-9-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Biological Studies: The compound is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of 6,6-DIMETHYL-9-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,6-DIMETHYL-9-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE include other triazoloquinazolinone derivatives and related heterocyclic compounds.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of substituents, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
6,6-dimethyl-9-[4-[(4-methylphenyl)methoxy]phenyl]-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-16-4-6-17(7-5-16)14-31-19-10-8-18(9-11-19)23-22-20(12-25(2,3)13-21(22)30)28-24-26-15-27-29(23)24/h4-11,15,23H,12-14H2,1-3H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYRXMISDOKGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC5=NC=NN35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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